molecular formula C6H7NO2 B121068 4-Methoxypyridin-3-ol CAS No. 153199-54-3

4-Methoxypyridin-3-ol

Cat. No. B121068
M. Wt: 125.13 g/mol
InChI Key: JHKBAGPVKNQUOC-UHFFFAOYSA-N
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Description

4-Methoxypyridin-3-ol is a chemical compound that is part of various research studies due to its potential applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. It is a versatile intermediate that can be used to create a variety of functionalized pyridine derivatives.

Synthesis Analysis

The synthesis of compounds related to 4-Methoxypyridin-3-ol has been explored in several studies. For instance, methoxypyridines have been utilized in the total synthesis of Lycopodium alkaloids, such as lycoposerramine R, using an Eschenmoser Claisen rearrangement to create a key quaternary carbon center . Additionally, 3-Hydroxy-4-pyrones have been converted into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially leading to tropane alkaloids .

Molecular Structure Analysis

The molecular structure of 4-Methoxypyridin-3-ol derivatives has been characterized using various techniques. For example, the liquid crystalline behavior of certain methoxypyridine derivatives has been investigated, revealing that compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase. Single crystal X-ray analysis has shown that these compounds possess slightly non-planar unsymmetrical bent structures .

Chemical Reactions Analysis

Chemical reactions involving 4-Methoxypyridin-3-ol derivatives have been studied extensively. The synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, has been described, showcasing a new route with an overall yield of 43% . Moreover, the synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones has been achieved through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxypyridin-3-ol derivatives have been characterized in several studies. For instance, a series of luminescent methoxypyridine derivatives have been synthesized, exhibiting good blue emission properties and showing potential as mesogens. Their electrochemical properties have also been studied, with one compound displaying a band gap of 1.89 eV . Additionally, hexadentate 3-hydroxypyridin-4-ones with high iron(III) affinity have been synthesized, demonstrating potential antimicrobial activity against MRSA and Pseudomonas strains .

Scientific Research Applications

Potent Inhibitor in Cancer Treatment


The compound (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol was identified as a potent inhibitor of the oncogenic kinase bRAF. Structural modifications of this compound, which contains a 3-methoxy-2-aminopyridine moiety, aimed to reduce its mutagenic potential and time-dependent drug-drug interaction, thereby enhancing its safety profile for therapeutic use in cancer treatment (Palmer et al., 2012).

Voltage-Gated Potassium Channel Blockers


4-Aminopyridine derivatives, including those with a methoxy group, have been studied as voltage-gated potassium channel blockers. They are potential candidates for therapy and imaging in conditions like multiple sclerosis. The methoxy derivative showed a specific potency in blocking these channels, indicating its potential application in therapeutic and diagnostic contexts (Rodríguez-Rangel et al., 2020).

DNA-Intercalating Agents


Compounds such as 4-hydroxymethyl-3-(alkylamino)acridines, which can be transformed into 4-methoxy derivatives, have been shown to interact with DNA. They exhibit notable reactivity and have been explored as a new class of DNA-intercalating agents, potentially useful in therapeutic applications (Charmantray et al., 2001).

Inhibition of Alpha(v)beta(3) Receptor


Compounds like 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid have been identified as potent inhibitors of the alpha(v)beta(3) receptor. These compounds, due to their high efficacy in in vivo models of bone turnover, have been selected for clinical development (Hutchinson et al., 2003).

Lycopodium Alkaloid Synthesis


Methoxypyridines have been used in the synthesis of Lycopodium alkaloids, offering a pathway to synthesize complex natural products like lycoposerramine R. They serve as masked pyridones in key synthetic steps, highlighting their utility in sophisticated organic synthesis (Bisai & Sarpong, 2010).

Chemoselective Demethylation


The chemoselective demethylation of methoxypyridine derivatives has been demonstrated, showcasing the synthetic versatility of these compounds. This process is valuable in the synthesis of complex molecules, including metabolic substances of medicinal agents like omeprazole (Makino et al., 2019).

properties

IUPAC Name

4-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKBAGPVKNQUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454885
Record name 4-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyridin-3-ol

CAS RN

153199-54-3
Record name 4-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
Recent mouse knockout studies identified adapter protein-2-associated kinase 1 (AAK1) as a viable target for treating neuropathic pain. BMS-986176/LX-9211 (4), as a highly selective, …
Number of citations: 8 pubs.acs.org
PM Arce Amezquita - 2012 - keep.lib.asu.edu
… 6-(N,N-Dimethylamino)-2-(10-hydroxydecyl)-4-methoxypyridin-3-ol (3.6) (Scheme 8) was synthesized in eight steps. First, dimethyl 2-(1aminoethylidene)malonate (3.33) was obtained …
Number of citations: 2 keep.lib.asu.edu
M Sarewicz, S Pintscher, R Pietras, A Borek… - Chemical …, 2021 - ACS Publications
This review focuses on key components of respiratory and photosynthetic energy-transduction systems: the cytochrome bc 1 and b 6 f (Cytbc 1 /b 6 f) membranous multisubunit …
Number of citations: 55 pubs.acs.org

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